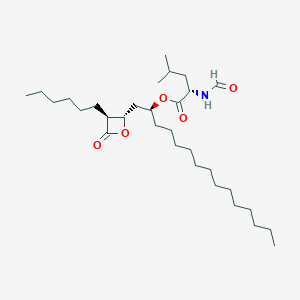
Orlistat Tetradecyl Ester
Vue d'ensemble
Description
Orlistat Tetradecyl Ester, also known as Isopentyl this compound, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .
Molecular Structure Analysis
The molecular formula of this compound is C30H55NO5 . The molecular weight is 509.76 g/mol .Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .Physical And Chemical Properties Analysis
This compound is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .Applications De Recherche Scientifique
Gestion de l'obésité
Orlistat Tetradecyl Ester : est principalement utilisé comme agent de perte de poids en raison de sa capacité à inhiber les lipases gastro-intestinales. Ces enzymes sont responsables de la dégradation des triglycérides en acides gras libres absorbables. En inhibant ces lipases, l'Orlistat réduit l'absorption des graisses alimentaires, ce qui entraîne une diminution de l'apport calorique et aide à la gestion du poids .
Chimie analytique
Dans le domaine de la chimie analytique, This compound est utilisé pour développer des méthodes d'identification de la stabilité. Par exemple, une étude a utilisé une méthode chromatographique liquide haute performance en phase inverse (RP-HPLC) pour la quantification de l'Orlistat dans les formulations pharmaceutiques. Cette méthode est cruciale pour garantir la qualité et l'efficacité des produits contenant de l'Orlistat .
Recherche sur les maladies cardiovasculaires
La recherche a montré que l'Orlistat peut influencer le métabolisme des stérols, ce qui est important dans le contexte des maladies cardiovasculaires (MCV). L'effet de l'Orlistat sur la réduction de l'absorption des graisses peut également entraîner une diminution du taux de cholestérol, ce qui pourrait réduire le risque de MCV .
Propriétés antioxydantes
L'Orlistat a été étudié pour ses propriétés antioxydantes. Il peut jouer un rôle dans la réduction du stress oxydatif, qui est un facteur de divers troubles métaboliques. La modulation du métabolisme des oxystérols par l'Orlistat pourrait être bénéfique pour prévenir le dysfonctionnement endothélial et l'athérosclérose .
Pharmacothérapie pour les complications liées à l'obésité
En milieu clinique, l'Orlistat est souvent recommandé comme pharmacothérapie adjuvante pour les patients ayant un indice de masse corporelle (IMC) de 30 kg/m² ou plus, ou ceux ayant un IMC de 27 kg/m² ou plus avec des complications liées à l'obésité. Il est utilisé en association avec des modifications du mode de vie pour obtenir une perte de poids plus importante .
Recherche sur l'arrêt du cycle cellulaire
L'Orlistat a été observé comme affectant la voie de la protéine du rétinoblastome, entraînant un arrêt du cycle cellulaire à la limite G1/S. Cette application est particulièrement pertinente dans la recherche sur le cancer, où le contrôle du cycle cellulaire peut être une stratégie pour inhiber la prolifération des cellules cancéreuses .
Mécanisme D'action
Target of Action
Orlistat Tetradecyl Ester primarily targets gastrointestinal lipases , which are enzymes responsible for the metabolism of fat . These lipases play a crucial role in the breakdown of triglycerides present in the gastrointestinal tract into a hydrolyzed form .
Mode of Action
This compound acts as a reversible inhibitor of these gastrointestinal lipases . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase . This interaction inhibits the lipases, preventing them from breaking down dietary fats into absorbable free fatty acids and monoglycerides . As a result, around 30% of the dietary fats pass through the gastrointestinal tract undigested .
Biochemical Pathways
The inhibition of lipase enzymes by this compound affects the lipid metabolism pathway . It prevents the hydrolysis of triglycerides, thereby reducing the absorption of fats into the human body . This action leads to a decrease in calorie intake . Furthermore, Orlistat has been found to alter gastric and gallbladder emptying and reduce the postprandial secretion of GLP-1, PYY, and CCK . These changes in gastrointestinal hormone concentrations may raise appetite sensations and increase food consumption .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The drug was detected in an analytical column with a mobile phase comprising a mixture of methanol, acetonitrile, and 2% phosphoric acid . The retention time for Orlistat was found to be 5.9 min .
Result of Action
The primary result of this compound’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, it reduces the total calorie intake, which can lead to weight loss over time . It is generally well-tolerated and effective as a weight-loss aid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s stability can be affected by light and temperature . A standard stock solution of Orlistat was found to be stable for about one week at 4 °C when protected from light . Therefore, proper storage conditions are essential for maintaining the drug’s efficacy and stability.
Orientations Futures
Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.
Analyse Biochimique
Biochemical Properties
Orlistat Tetradecyl Ester, like its parent compound Orlistat, plays a significant role in biochemical reactions. It acts by inhibiting intestinal and pancreatic lipase, enzymes that break down triglycerides present in the gastrointestinal tract into a hydrolyzed form . This reduces the absorption of fats into the human body, thereby decreasing the amount of calorie intake .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated inflammation and improving endothelial dysfunction . This could potentially ameliorate the progression of atherosclerosis in obese patients .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically gastrointestinal lipases . By inhibiting these enzymes, this compound prevents the breakdown of dietary fats into smaller molecules, thus reducing fat absorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and long-term effects on cellular function . The optimized method for its estimation in pharmaceutical formulations was found to be precise, accurate, sensitive, and stability indicating .
Metabolic Pathways
This compound is involved in lipid metabolism pathways. It interacts with enzymes such as intestinal and pancreatic lipases, inhibiting the breakdown of dietary fats into smaller molecules .
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQFEPLLRJNQF-DZUOILHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648097 | |
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
686744-60-5 | |
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
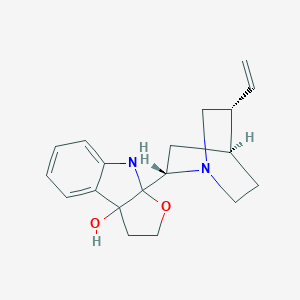
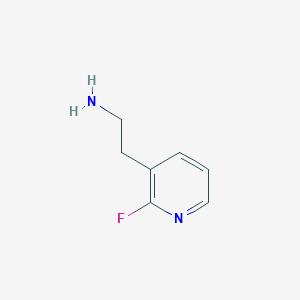
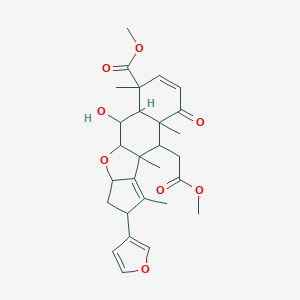

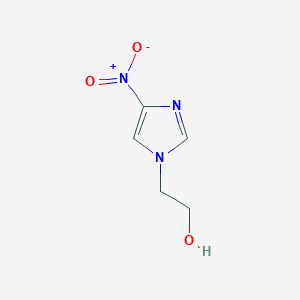
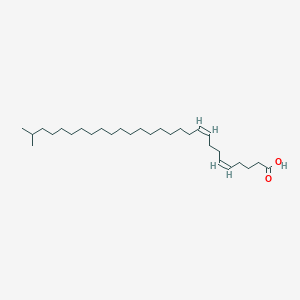
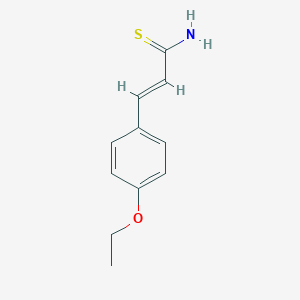

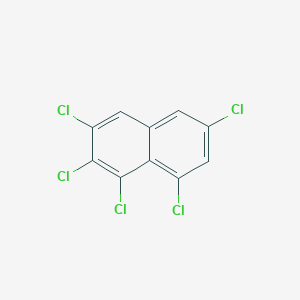
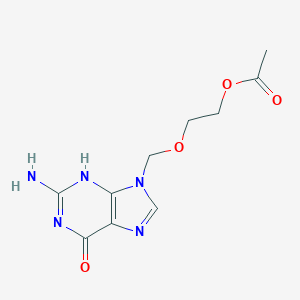
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
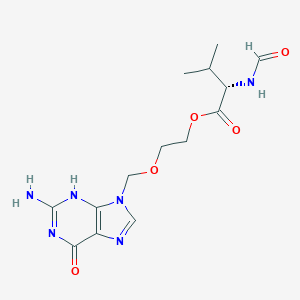
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)